4-(2-Bromobenzyl)morpholine

CYP2A13 inhibition enzyme kinetics chemoprevention

4-(2-Bromobenzyl)morpholine (CAS 91130-51-7) is an ortho‑bromo‑substituted benzylmorpholine with the molecular formula C₁₁H₁₄BrNO and a molecular weight of approximately 256.14 g mol⁻¹. It is recognized as a cytochrome P450 2A13 (CYP2A13) substrate and a potent inhibitor of human liver microsomal enzymes, a profile that has focused attention on its use in chemoprevention research targeting tobacco‑associated lung carcinogenesis.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 91130-51-7
Cat. No. B1272717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromobenzyl)morpholine
CAS91130-51-7
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=CC=C2Br
InChIInChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
InChIKeyRFCVOGXWQWZLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromobenzyl)morpholine (CAS 91130-51-7): A Halogenated Benzylmorpholine Scaffold for CYP2A13-Selective Inhibition


4-(2-Bromobenzyl)morpholine (CAS 91130-51-7) is an ortho‑bromo‑substituted benzylmorpholine with the molecular formula C₁₁H₁₄BrNO and a molecular weight of approximately 256.14 g mol⁻¹ . It is recognized as a cytochrome P450 2A13 (CYP2A13) substrate and a potent inhibitor of human liver microsomal enzymes, a profile that has focused attention on its use in chemoprevention research targeting tobacco‑associated lung carcinogenesis .

Why 4-Benzylmorpholine Analogs Cannot Be Interchanged: Ortho‑Substituent Identity Dominates CYP2A13 Selectivity


In‑class 4‑benzylmorpholine analogs differ profoundly in their CYP2A13 inhibition potency and selectivity solely because of the ortho substituent on the benzyl ring. Replacement of bromine with chlorine, fluorine, or methyl alters both the ligand‑binding affinity (Kd) and the competitive inhibition constant (Ki), as well as the selectivity ratio versus the highly homologous hepatic CYP2A6 isoform [1]. Consequently, generic substitution without quantitative knowledge of these parameters risks selecting a compound with substantially lower target engagement and reduced therapeutic window [1].

Quantitative Differentiation of 4-(2-Bromobenzyl)morpholine vs. Closest Ortho‑Substituted Analogs


CYP2A13 Inhibition Potency (Ki): Bromo Analog Outperforms Chloro and Methyl Analogs

In a head‑to‑head comparison using purified recombinant CYP2A13 and the coumarin hydroxylation assay, 4‑(2‑bromobenzyl)morpholine (compound 4) demonstrated a competitive inhibition constant (Ki) of 17.6 ± 3.1 μM, which is 2.3‑fold lower (more potent) than the Ki of 39.7 ± 4.3 μM for the 2‑chloro analog (compound 3) and 3.8‑fold lower than the Ki of 66.9 μM for the 2‑methyl analog (compound 5) [1].

CYP2A13 inhibition enzyme kinetics chemoprevention

CYP2A13 Selectivity over CYP2A6: Bromo Analog Achieves >56‑Fold Selectivity, Surpassing Chloro and Methyl Derivatives

Selectivity for CYP2A13 over the 94 %‑identical hepatic CYP2A6 isoform is crucial to avoid systemic off‑target effects. 4‑(2‑Bromobenzyl)morpholine displayed a Ki selectivity ratio (CYP2A6 Ki / CYP2A13 Ki) of ≥56.8, compared with ≥25.2 for the 2‑chloro analog and ≥14.9 for the 2‑methyl analog, representing a ≥2.3‑fold and ≥3.8‑fold improvement in selectivity, respectively [1].

CYP2A13 selectivity off-target profiling drug interaction risk

CYP2A13 Ligand‑Binding Affinity (Kd): Bromo Analog Binds 11‑Fold Tighter Than the Fluoro Analog

Direct monitoring of the heme‑iron spin‑state shift upon ligand titration revealed that 4‑(2‑bromobenzyl)morpholine binds CYP2A13 with a Kd of 6.3 μM, an 11.4‑fold tighter interaction than the Kd of 71.7 μM observed for the 2‑fluoro analog (compound 2) [1]. The bromo analog induced a Type I spectral shift indicative of water displacement from the heme, whereas the 2‑fluoro and 2‑chloro analogs produced no detectable spectral shift with CYP2A6, further underscoring the ortho‑halogen dependence of isoform selectivity [1].

CYP2A13 binding spectral titration structure-activity relationship

Toxicological Differentiation: DNA Adduct Induction in Lung Tissue Contextualizes the Chemoprevention Paradigm

4‑(2‑Bromobenzyl)morpholine has been reported to induce DNA adduct formation in both rat lung and human lung tissue . This property is mechanistically linked to its role as a CYP2A13 substrate, wherein CYP2A13‑mediated metabolic activation of procarcinogens such as NNK generates DNA‑reactive intermediates [1]. While direct comparative adduct‑omics data with other ortho‑substituted benzylmorpholines are not publicly available, this toxicological feature establishes the compound as a relevant tool for investigating CYP2A13‑dependent carcinogen bioactivation pathways, a context where simpler non‑halogenated or para‑substituted morpholines lack equivalent lung‑specific metabolic handling .

DNA adduct formation lung tissue toxicology CYP2A13-mediated bioactivation

Application Scenarios Leveraging 4-(2-Bromobenzyl)morpholine’s Quantitative Differentiation


Chemoprevention Probe for Tobacco‑Associated Lung Carcinogenesis

The >56‑fold CYP2A13 selectivity and potent Ki of 17.6 μM position 4‑(2‑bromobenzyl)morpholine as a preferred chemical probe for inhibiting NNK bioactivation in lung tissue [1]. Its documented DNA adduct induction in human lung tissue further validates its relevance to the target pathway, making it suitable for ex vivo lung‑slice models and transgenic CYP2A13 mouse studies of tobacco‑carcinogen metabolism [1].

Isoform‑Selectivity Benchmarking in CYP2A6/CYP2A13 Drug‑Metabolism Panels

Because its selectivity ratio of ≥56.8 substantially exceeds that of the 2‑chloro (≥25.2) and 2‑methyl (≥14.9) analogs, 4‑(2‑bromobenzyl)morpholine serves as a superior positive‑control inhibitor in reaction‑phenotyping assays designed to discriminate CYP2A13 from CYP2A6 activity [1]. This application is critical for laboratories assessing CYP2A isoform contributions to metabolic clearance of inhaled xenobiotics.

Pharmacophore Refinement for Ortho‑Halogenated CYP2A13 Inhibitors

The 11.4‑fold tighter CYP2A13 binding affinity (Kd 6.3 μM) of the bromo analog compared with the 2‑fluoro analog (Kd 71.7 μM) provides a quantitative benchmark for structure‑based design of second‑generation inhibitors [1]. Med‑chem teams can use this compound as both a potency reference and a scaffold for further derivatization aimed at improving lung‑microsome metabolic stability while retaining ortho‑halogen‑driven selectivity.

Analytical Reference Standard for CYP2A13‑Substrate LC‑MS/MS Assays

Given its confirmed identity as a CYP2A13 substrate and its commercial availability at ≥95 % purity , 4‑(2‑bromobenzyl)morpholine is well‑suited as a calibration standard in LC‑MS/MS methods that quantify CYP2A13 catalytic activity via depletion or metabolite formation. The compound’s characteristic ortho‑bromo isotopic signature further aids mass‑spectrometric identification and quantification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromobenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.